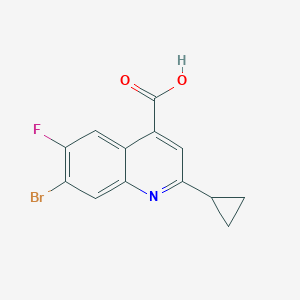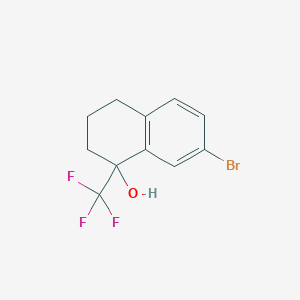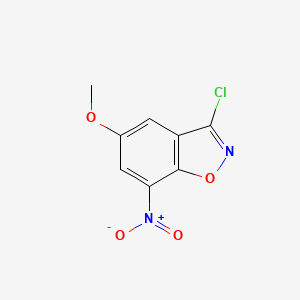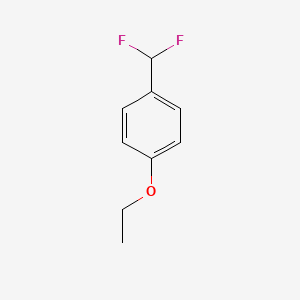
2,3-cis/Exo-pinanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R,5S)-(+)-Pinanediol is a chiral diol derived from pinene, a naturally occurring compound found in pine trees. It is widely used in organic synthesis due to its unique stereochemistry and ability to form stable complexes with various reagents. This compound is particularly valuable in asymmetric synthesis, where it serves as a chiral auxiliary or ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1S,2S,3R,5S)-(+)-Pinanediol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of α-pinene. In this method, α-pinene is first treated with borane to form an organoborane intermediate, which is then oxidized using hydrogen peroxide to yield (1S,2S,3R,5S)-(+)-Pinanediol.
Industrial Production Methods
Industrial production of (1S,2S,3R,5S)-(+)-Pinanediol typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3R,5S)-(+)-Pinanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinanediol ketone.
Reduction: It can be reduced to form pinanediol alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions include pinanediol ketone, pinanediol alcohol, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1S,2S,3R,5S)-(+)-Pinanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and fragrances.
Mecanismo De Acción
The mechanism of action of (1S,2S,3R,5S)-(+)-Pinanediol involves its ability to form stable complexes with various reagents, thereby influencing the stereochemistry of the reactions it participates in. Its molecular targets include enzymes and receptors that recognize its chiral structure, leading to specific interactions and effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,3S,5R)-(-)-Pinanediol: A diastereomer of (1S,2S,3R,5S)-(+)-Pinanediol with different stereochemistry.
(1S,2S,3R,5S)-(+)-Isopinocampheylamine: A related compound with an amine functional group instead of hydroxyl groups.
(1S,2S,3R,5S)-(+)-Pinanediol ketone: An oxidized form of (1S,2S,3R,5S)-(+)-Pinanediol.
Uniqueness
(1S,2S,3R,5S)-(+)-Pinanediol is unique due to its specific stereochemistry, which makes it highly effective as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with a wide range of reagents further enhances its versatility in organic synthesis.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(2S,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8-,10+/m1/s1 |
Clave InChI |
MOILFCKRQFQVFS-VUMZSGCYSA-N |
SMILES isomérico |
C[C@]1([C@@H](CC2CC1C2(C)C)O)O |
SMILES canónico |
CC1(C2CC1C(C(C2)O)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




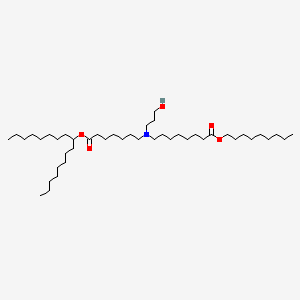

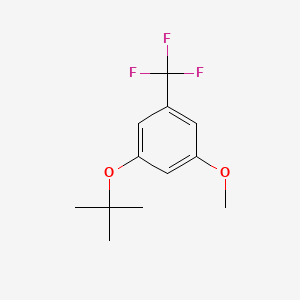
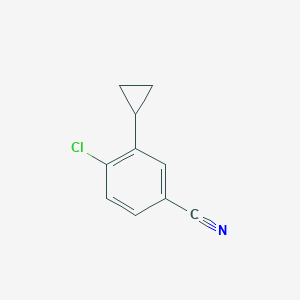
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)

![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)

